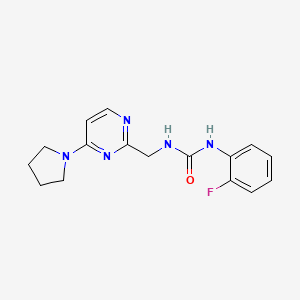![molecular formula C18H18FN5O2 B2659700 5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine CAS No. 2419656-75-8](/img/structure/B2659700.png)
5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methodologies. One such method involves the use of diacetyl ketene . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . A third method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .
Aplicaciones Científicas De Investigación
Antiviral Activities
Research on pyrimidine derivatives, such as those related to the mentioned compound, has shown promising results in inhibiting retrovirus replication. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. This includes the inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, indicating their significance in developing treatments for viral infections (Hocková et al., 2003).
Development of Novel Fluorophores
The compound's structure is conducive to the synthesis of fluorophores, substances that can re-emit light upon light excitation. Studies involving derivatives of pyrimidine have led to the development of new fluorophores with potential applications in bioimaging and diagnostics. For instance, derivatives of diamine-salicylaldehyde, which share structural motifs with the chemical , have been explored for their ability to specifically chelate metal ions such as Zn+2, showing promise for use in cellular metal staining and potentially in medical imaging applications (Hong et al., 2012).
Synthesis of Biological Activity Derivatives
The scaffold of "5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine" lends itself to the creation of various derivatives with significant biological activities. Research has shown that derivatives of pyrimidine linked with morpholinophenyl groups exhibit notable larvicidal activity, underscoring their potential in developing new pesticides or treatments for parasitic infections (Gorle et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[4-[(6-fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-25-15-8-11(7-12-9-22-18(21)24-17(12)20)5-6-14(15)26-10-13-3-2-4-16(19)23-13/h2-6,8-9H,7,10H2,1H3,(H4,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFDXDMYKKBALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OCC3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2659618.png)
![5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659619.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659620.png)
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)
![N-[(2-Methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine](/img/structure/B2659625.png)
![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2659628.png)


![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2659632.png)
![Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2659633.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2659636.png)

